molecular formula C10H13BrFNO B1466492 [2-(4-Bromo-3-fluorophenoxy)-ethyl]-dimethylamine CAS No. 1495722-93-4

[2-(4-Bromo-3-fluorophenoxy)-ethyl]-dimethylamine

Cat. No.: B1466492
CAS No.: 1495722-93-4
M. Wt: 262.12 g/mol
InChI Key: CWBXFQZWNVMFRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(4-Bromo-3-fluorophenoxy)-ethyl]-dimethylamine is a chemical compound of significant interest in medicinal chemistry and neuroscience research, particularly in the study of nicotinic acetylcholine receptors (nAChRs). This compound belongs to a class of molecules known as aryloxyethylamines, which are characterized by a phenoxyethyl-dimethylamine backbone . The specific substitution pattern on the phenyl ring with bromo and fluoro groups is designed to modulate the compound's electronic properties, lipophilicity, and subsequent interaction with biological targets. The primary research value of this compound stems from its structural similarity to established nAChR ligand prototypes, such as N,N-dimethyl-2-(pyridin-3-yloxy)ethan-1-amine . These ligands typically feature a critical hydrogen bond acceptor system (in this case, the ether oxygen and the halogenated aromatic ring) positioned at a defined distance from a cationic center (the tertiary amine), which is a key pharmacophore model for interaction with α4β2* and other nAChR subtypes . Researchers can utilize this compound as a chemical tool to investigate receptor-ligand binding kinetics, subtype selectivity, and functional responses (e.g., agonist vs. antagonist activity) in vitro. Furthermore, the presence of the bromine atom offers a synthetic handle for further structural elaboration via cross-coupling reactions or for use in radiolabeling studies, making it a versatile intermediate in the synthesis of more complex "twin drug" dimers or other targeted pharmacophores . The fluorine atom can enhance metabolic stability and influence blood-brain barrier penetration, making analogs of this compound valuable in the design of central nervous system (CNS)-active agents . This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(4-bromo-3-fluorophenoxy)-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrFNO/c1-13(2)5-6-14-8-3-4-9(11)10(12)7-8/h3-4,7H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWBXFQZWNVMFRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC(=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [2-(4-Bromo-3-fluorophenoxy)-ethyl]-dimethylamine is a synthetic organic molecule with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of a bromine and fluorine atom on the phenyl ring, suggests interesting biological activities, particularly in drug discovery and development.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H14_{14}BrFNO
  • Molecular Weight : 285.15 g/mol
  • Structural Features : The compound consists of an ethyl chain linking a dimethylamine group to a phenoxy group substituted with bromine and fluorine. This substitution pattern potentially enhances its binding affinity to biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Studies have shown that compounds with similar structures exhibit significant antimicrobial activity against various bacterial strains, suggesting that this compound may also possess similar properties.
  • Anticancer Potential : Preliminary investigations indicate that the compound may influence cancer cell proliferation. The presence of halogen atoms (bromine and fluorine) can enhance cytotoxic activities against certain cancer cell lines, making it a candidate for further exploration in oncology .

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

  • Receptor Binding : The compound may interact with specific receptors or enzymes, leading to altered signaling pathways associated with cell growth and apoptosis. For instance, compounds with similar structural motifs have been shown to selectively target GABA receptors, which are implicated in mood regulation and anxiety disorders .
  • Electrophilic Character : The presence of bromine and fluorine can enhance the electrophilic nature of the compound, potentially allowing it to form covalent bonds with nucleophilic sites in proteins or nucleic acids, thereby disrupting normal cellular functions.

Case Studies

  • Anticancer Activity :
    • A study investigating structurally related compounds found that halogenated derivatives exhibited IC50_{50} values in the low micromolar range against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. These findings suggest that this compound could have comparable activity .
  • Antimicrobial Efficacy :
    • Another research effort focused on the antimicrobial properties of phenoxyethylamines found significant inhibition of bacterial growth at concentrations as low as 10 µg/mL. This study highlights the potential for developing this compound as an antimicrobial agent.

Data Table: Biological Activity Comparison

Activity TypeRelated CompoundsIC50_{50} Values (µM)Reference
AnticancerSimilar halogenated phenoxyamines0.12 - 5.51
AntimicrobialPhenoxyethylamines10
GABA Receptor BindingSelective GABAAR ligandsNot specified

Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Systems

[2-(5-Methoxy-1H-Indol-3-yl)-ethyl]-dimethylamine ()
  • Structure: Replaces the bromo-fluorophenoxy group with a 5-methoxyindole moiety.
  • In contrast, the bromo-fluorophenoxy group in the target compound provides halogen bonding capabilities and increased lipophilicity, which could improve membrane permeability or target residence time .
  • Biological Relevance: Indole derivatives like this are precursors to psychoactive compounds (e.g., DMT analogs), where substituents modulate serotonin receptor affinity . The target compound’s halogenated aromatic system may shift selectivity toward non-CNS targets, such as epigenetic regulators.
ISOX-DUAL ([3-[4-[2-[5-(Dimethyl-1,2-oxazol-4-yl)-1-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-2-yl]ethyl]phenoxy]propyl]dimethylamine) ()
  • Structure : Shares a dimethylamine group but incorporates a benzimidazole core and a morpholine-containing side chain.
  • Functional Implications: The benzimidazole scaffold and isoxazole KAc mimic in ISOX-DUAL enable dual inhibition of BRD4 and CBP/p300 bromodomains. The target compound lacks this complexity but may exploit its halogenated phenoxy group for selective interactions with single bromodomains or other acetyl-lysine readers .
  • Potency and Selectivity : ISOX-DUAL’s balanced dual-target activity was achieved through iterative structure-based design. The target compound’s simpler structure may favor tunability for selective applications but with reduced polypharmacology .

Substituent-Driven Electronic and Steric Effects

Halogen vs. Methoxy Substituents
  • Bromine’s steric bulk may also restrict conformational flexibility compared to smaller substituents .
  • Methoxy Group : Electron-donating methoxy groups increase electron density on aromatic systems, favoring interactions with hydrophobic or π-π stacking regions. This is critical in serotonin analogs like 5-MeO-DMT .

Pharmacokinetic and Physicochemical Properties

Property [2-(4-Bromo-3-fluorophenoxy)-ethyl]-dimethylamine [2-(5-Methoxy-1H-Indol-3-yl)-ethyl]-dimethylamine ISOX-DUAL
Molecular Weight ~274.1 g/mol ~234.3 g/mol ~619.7 g/mol
LogP (Predicted) ~2.8 (High lipophilicity) ~1.9 (Moderate lipophilicity) ~3.5 (High lipophilicity)
Key Interactions Halogen bonding, hydrophobic Hydrogen bonding, π-π stacking Acetyl-lysine mimicry
Target Profile Potential bromodomain or kinase inhibitor Serotonin receptor modulation BRD4/CBP/p300 inhibition

Preparation Methods

Preparation of 4-Bromo-3-fluorophenol Derivative

The starting material, 4-bromo-3-fluorophenol, can be synthesized or procured commercially. When synthesized, it involves selective halogenation and fluorination of phenol derivatives under controlled conditions. For example, directed ortho-lithiation followed by electrophilic quenching with bromine or fluorine sources is a known method.

A representative procedure involves:

  • Cooling a solution of 2-bromo-1,4-difluorobenzene in tetrahydrofuran (THF) to –70 °C.
  • Addition of lithium diisopropylamide (LDA) to generate the lithiated intermediate.
  • Subsequent reaction with dimethylformamide (DMF) to introduce formyl functionality, which can be converted to the phenol after further steps.

This method ensures the retention of both bromine and fluorine substituents on the aromatic ring, which is critical for the target compound.

Alkylation to Introduce the Ethyl-Dimethylamine Side Chain

The key step to form [2-(4-Bromo-3-fluorophenoxy)-ethyl]-dimethylamine is the etherification of the phenol with a suitable ethylating agent bearing a dimethylamine group.

Two main approaches are documented:

  • Direct Alkylation with 2-Dimethylaminoethyl Halides: The phenol is reacted with 2-dimethylaminoethyl chloride or bromide under basic conditions (e.g., potassium carbonate) in a polar aprotic solvent such as DMF or acetone. This nucleophilic substitution forms the ether bond linking the phenoxy ring to the ethyl-dimethylamine side chain.

  • Two-Step Process via 2-Bromoethanol Intermediate: First, the phenol is alkylated with 2-bromoethanol to form the 2-(4-bromo-3-fluorophenoxy)ethanol intermediate. Subsequently, this intermediate undergoes amination with dimethylamine under suitable conditions (e.g., heating in the presence of a base or via Mitsunobu reaction) to yield the target compound.

The reaction conditions are optimized to minimize side reactions such as over-alkylation or elimination.

Experimental Conditions and Purification

  • Solvents: Commonly used solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and acetone.
  • Bases: Potassium carbonate (K2CO3) or sodium hydride (NaH) are typically employed to deprotonate the phenol and facilitate nucleophilic substitution.
  • Temperature: Reactions are often conducted at ambient temperature or slightly elevated temperatures (25–60 °C) to balance reaction rate and selectivity.
  • Purification: The crude product is purified by column chromatography using hexane/ethyl acetate gradients, ensuring removal of unreacted starting materials and side products.

Representative Reaction Scheme

Step Reagents and Conditions Description
1 2-Bromo-1,4-difluorobenzene + LDA (–70 °C), then DMF Formation of formyl intermediate on aromatic ring
2 Reduction/functional group transformation Conversion to 4-bromo-3-fluorophenol
3 4-Bromo-3-fluorophenol + 2-dimethylaminoethyl chloride + K2CO3, DMF, 50 °C Etherification to form this compound
4 Purification by column chromatography Isolation of pure product

Analytical Characterization

The synthesized compound is characterized by:

  • Nuclear Magnetic Resonance (NMR): Both ^1H and ^13C NMR confirm the aromatic substitution pattern and the presence of the ethyl-dimethylamine side chain.
  • Mass Spectrometry (MS): Confirms molecular weight and presence of bromine and fluorine isotopes.
  • Chromatographic Purity: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) ensure product purity.
  • Elemental Analysis: Confirms the empirical formula consistent with C, H, N, Br, and F content.

Research Findings and Optimization Notes

  • The regioselectivity of halogenation and fluorination is crucial for the preparation of the correct phenoxy precursor.
  • Use of LDA at low temperature (-70 °C) allows controlled lithiation and electrophilic substitution, minimizing side reactions.
  • The choice of alkylating agent and base affects the yield and purity of the final product. Potassium carbonate in DMF is preferred for its mildness and efficiency.
  • Column chromatography with a gradient of hexanes and ethyl acetate is effective for purification, as the compound exhibits moderate polarity due to the ether and amine groups.
  • The presence of both bromine and fluorine substituents requires careful handling during synthesis and purification to avoid dehalogenation or substitution side reactions.

Summary Table of Preparation Parameters

Parameter Details
Starting Material 2-Bromo-1,4-difluorobenzene or 4-bromo-3-fluorophenol
Key Reagents LDA, DMF, 2-dimethylaminoethyl chloride, K2CO3
Solvents THF, DMF, acetone
Temperature –70 °C (lithiation), 25–60 °C (alkylation)
Reaction Time 30 min to several hours depending on step
Purification Column chromatography (0-60% hexanes/ethyl acetate)
Characterization Techniques NMR, MS, TLC, HPLC, elemental analysis

Q & A

Q. What are the recommended synthetic routes for [2-(4-Bromo-3-fluorophenoxy)-ethyl]-dimethylamine, and what critical parameters influence yield?

Methodological Answer:

  • Key Route : A multi-step synthesis involving bromination and nucleophilic substitution. For example, bromination of a fluorophenol derivative followed by coupling with dimethylaminoethanol under basic conditions.

  • Critical Parameters :

    • Temperature control during bromination to avoid polyhalogenation (e.g., -78°C for selective bromine positioning) .
    • Use of anhydrous solvents (e.g., acetonitrile) and catalysts (K₂CO₃) for ether bond formation between the bromo-fluorophenol and ethyl-dimethylamine .
  • Example Protocol :

    StepReagents/ConditionsPurpose
    14-Bromo-3-fluorophenol, NBS, DCMBromination
    22-(Dimethylamino)ethanol, K₂CO₃, refluxEtherification

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Analytical Techniques :
    • NMR Spectroscopy : ¹H/¹³C NMR to confirm the ethyl-dimethylamine chain and bromo-fluoro substitution pattern. For example, δ 3.6–4.1 ppm (OCH₂CH₂N) and δ 7.2–7.8 ppm (aromatic protons) .
    • HPLC-MS : Reverse-phase C18 column (ACN:H₂O gradient) to assess purity >95% .
    • Elemental Analysis : Validate C, H, N, Br, and F content against theoretical values .

Q. What are the solubility and stability profiles of this compound under different experimental conditions?

Methodological Answer:

  • Solubility :
    • High solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the tertiary amine and ether groups. Limited solubility in water; use co-solvents (e.g., 10% DMSO in PBS) for biological assays .
  • Stability :
    • Store at -20°C under inert gas (N₂/Ar) to prevent amine oxidation. Avoid prolonged exposure to light (bromo-fluoro bonds are photosensitive) .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during bromo-fluoro substitution in related phenoxyethylamines?

Methodological Answer:

  • Directed Metalation : Use directing groups (e.g., -OMe) to control bromine positioning on the aromatic ring prior to fluorination .
  • Protection-Deprotection : Temporarily protect the amine group during halogenation to prevent side reactions .
  • Computational Modeling : DFT calculations to predict electrophilic aromatic substitution sites based on electron density maps .

Q. How can researchers resolve contradictions in reported biological activity data for bromo-fluoro phenoxyethylamines?

Methodological Answer:

  • Orthogonal Assays : Combine enzymatic assays (e.g., kinase inhibition) with cellular uptake studies (LC-MS quantification) to distinguish intrinsic activity from bioavailability issues .
  • Isomer Analysis : Ensure enantiomeric purity via chiral HPLC, as racemic mixtures may exhibit conflicting activity profiles .

Q. What computational methods are effective in predicting the interaction of this compound with biological targets (e.g., bromodomains)?

Methodological Answer:

  • Docking Studies : Use software like AutoDock Vina with BRD4/CBP crystal structures (PDB: 4LYF) to model binding. Focus on the bromo-fluoro aromatic ring’s π-π stacking and the ethyl-dimethylamine’s cationic interaction with acidic residues .
  • MD Simulations : Run 100 ns simulations in explicit solvent (CHARMM36 force field) to assess binding stability and conformational flexibility .

Q. How can reaction conditions be optimized for scale-up synthesis while minimizing byproducts?

Methodological Answer:

  • DoE Approach : Use a factorial design to test variables (temperature, solvent ratio, catalyst loading). For example, optimize bromination yield by varying NBS equivalents (1.0–1.2 eq) and reaction time (2–6 h) .
  • In-line Analytics : Implement PAT tools (e.g., FTIR monitoring) to detect intermediates and terminate reactions at completion .

Q. What analytical methods validate the compound’s stability in biological matrices (e.g., plasma, tissue homogenates)?

Methodological Answer:

  • LC-MS/MS Quantification : Spike known concentrations into rat plasma, incubate at 37°C, and measure degradation over 24 h. Use deuterated internal standards (e.g., D₃-dimethylamine analog) for accuracy .
  • Metabolite ID : High-resolution Orbitrap MS to detect oxidation products (e.g., N-oxide formation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(4-Bromo-3-fluorophenoxy)-ethyl]-dimethylamine
Reactant of Route 2
Reactant of Route 2
[2-(4-Bromo-3-fluorophenoxy)-ethyl]-dimethylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.